molecular formula C20H20N6O B2443128 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline CAS No. 1251607-87-0

3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline

Cat. No.: B2443128
CAS No.: 1251607-87-0
M. Wt: 360.421
InChI Key: ISMJAXKCYTWJAS-UHFFFAOYSA-N
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Description

3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a complex organic compound that features a unique combination of triazole, oxadiazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Synthesis of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide.

    Coupling of the Triazole and Oxadiazole Rings: This is typically done through a nucleophilic substitution reaction.

    Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

    Final Dimethylamine Substitution: The final step involves the substitution of a leaving group with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxadiazole rings.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.

    Substitution: The phenyl and dimethylamine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes and pathways is of particular interest.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • {3-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}amine
  • {3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethylamine
  • {3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methylamine

Uniqueness

What sets 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings, along with the phenyl and dimethylamine groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-18(22-24-26(14)13-15-8-5-4-6-9-15)19-21-20(27-23-19)16-10-7-11-17(12-16)25(2)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJAXKCYTWJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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